Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate
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Overview
Description
Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.
Carbamoylation: The carbamoyl group is introduced through a reaction with isocyanates.
Esterification: The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(4-methoxy-1-methylpiperidin-4-yl)methylcarbamoyl]benzoate: Lacks the sulfonyl group.
Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]phenylacetate: Contains a phenylacetate ester instead of a benzoate ester.
Uniqueness
Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate is unique due to the presence of both the sulfonyl group and the benzoate ester, which confer specific chemical and biological properties. These structural features may enhance its stability, reactivity, and potential bioactivity compared to similar compounds.
Properties
IUPAC Name |
methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-24-16(21)14-6-4-13(5-7-14)15(20)18-12-17(25-2)8-10-19(11-9-17)26(3,22)23/h4-7H,8-12H2,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIYVXJIFAENIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCN(CC2)S(=O)(=O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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